

Anisodine Hydrobromide: A Tropane Alkaloid from *Anisodus tanguticus* - A Technical Guide

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Compound of Interest

Compound Name: *Anisodine hydrobromide*

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Executive Summary

Anisodine hydrobromide, a tropane alkaloid derived from the plant *Anisodus tanguticus*, is a potent anticholinergic agent with significant therapeutic applications, particularly in the treatment of vascular and neurological conditions.[1][2] Primarily utilized in China, it functions by antagonizing muscarinic acetylcholine receptors, leading to a cascade of physiological effects including vasodilation, improved microcirculation, and neuroprotection.[1][3] This technical guide provides a comprehensive overview of **Anisodine hydrobromide**, consolidating available quantitative data, detailing experimental protocols for its study, and visualizing key mechanistic pathways and workflows. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and investigation of tropane alkaloids and related compounds.

Physicochemical Properties and Structure

Anisodine, also known as daturamine or α -hydroxyscopolamine, is a tropane alkaloid with the chemical formula $C_{17}H_{21}NO_5$. [4] It is found in plants of the Solanaceae family, notably *Anisodus tanguticus*. [4][5] The hydrobromide salt is a more stable form used for pharmaceutical preparations. [6]

Mechanism of Action and Pharmacology

Anisodine hydrobromide primarily acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][3] By blocking the action of acetylcholine, it modulates the parasympathetic nervous system, leading to effects such as smooth muscle relaxation and reduced glandular secretions.[3] Its therapeutic efficacy in conditions like acute ischemic stroke is attributed to a multi-faceted mechanism that includes:

- **Improved Cerebral Circulation:** **Anisodine hydrobromide** has been shown to enhance cerebral blood flow and improve microcirculation in ischemic areas.[1][6]
- **Neuroprotection:** It exerts neuroprotective effects through various mechanisms, including anti-inflammatory actions, inhibition of neuronal apoptosis, and reduction of oxidative stress. [6][7][8]
- **Modulation of Signaling Pathways:** **Anisodine hydrobromide** has been found to influence key intracellular signaling cascades, such as the Akt/GSK-3 β and ERK1/2 pathways, which are crucial for cell survival and neuroprotection.[6][9]

While it is established that **Anisodine hydrobromide** is a muscarinic receptor antagonist, specific binding affinities (K_i values) or IC_{50} values for the individual muscarinic receptor subtypes (M1-M5) are not readily available in the reviewed literature. However, studies have shown that in response to hypoxia/reoxygenation injury, **Anisodine hydrobromide** treatment can downregulate the expression of M1, M2, and M4 receptors.[10]

Quantitative Pharmacological and Clinical Data

The following tables summarize the available quantitative data for **Anisodine hydrobromide** from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Anisodine Hydrobromide in Beagle Dogs (Intravenous Administration)

Dose (mg/kg)	C _{max} (ng/mL)	AUC _{0-t} (ng·h/mL)	t _½ (h)
0.1	43.3 ± 8.6	35.9 ± 6.6	0.9 ± 0.3
0.3	117.9 ± 40.2	159.6 ± 56.6	1.5 ± 0.9
0.9	348.6 ± 40.0	443.3 ± 50.3	1.1 ± 0.2

Data from a study on the pharmacokinetics of Anisodine Hydrobromide injection in Beagle dogs.[\[11\]](#)

Table 2: Tissue Distribution of Anisodine Hydrobromide in Rats (Single 5 mg/kg IV Injection)

Tissue	Peak Concentration (ng/mL or ng/g)
Stomach	2316.9 ± 952.6
Kidney	1967.6 ± 569.4
Brain	< 200
Fat	< 200
Testis	< 200

Peak concentrations in most other tissues (plasma, small intestine, lung, liver, spleen, ovary, heart, uterus, and skeletal muscle) were reached within 5 minutes and were lower than in the stomach and kidney.[\[11\]](#)

Table 3: Meta-Analysis of Clinical Efficacy of Anisodine Hydrobromide in Acute Ischemic Stroke

Outcome Measure	Result	95% Confidence Interval	p-value
NIHSS Score	MD = -1.53	(-1.94, -1.12)	< 0.00001
mRS Score	MD = -0.89	(-0.97, -0.81)	< 0.00001
Barthel Index	MD = 10.65	(4.30, 17.00)	0.001
Clinical Efficacy	RR = 1.2	(1.08, 1.34)	0.001

MD: Mean Difference;

RR: Relative Risk.

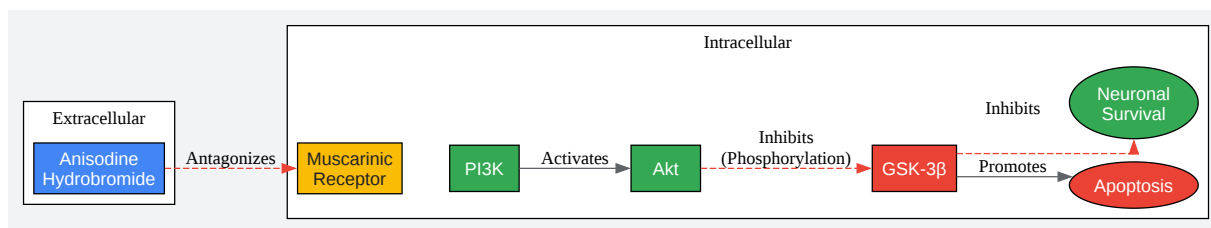
Data from a
systematic review and
meta-analysis of 11
randomized controlled
trials involving 1,337
patients.[\[6\]](#)[\[7\]](#)

Signaling Pathways

Anisodine hydrobromide's neuroprotective effects are mediated, in part, through the modulation of critical intracellular signaling pathways.

Akt/GSK-3 β Signaling Pathway

The Akt/GSK-3 β pathway is a key regulator of cell survival and apoptosis. **Anisodine hydrobromide** has been shown to activate this pathway, leading to the phosphorylation and inhibition of GSK-3 β . This, in turn, prevents apoptosis and promotes neuronal survival.[\[9\]](#)[\[12\]](#)

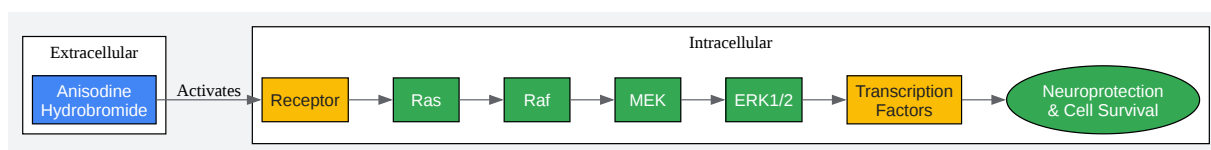


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Akt/GSK-3 β signaling pathway modulated by **Anisodine hydrobromide**.

ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. **Anisodine hydrobromide** has been reported to activate the ERK1/2 pathway, contributing to its neuroprotective effects.[6]



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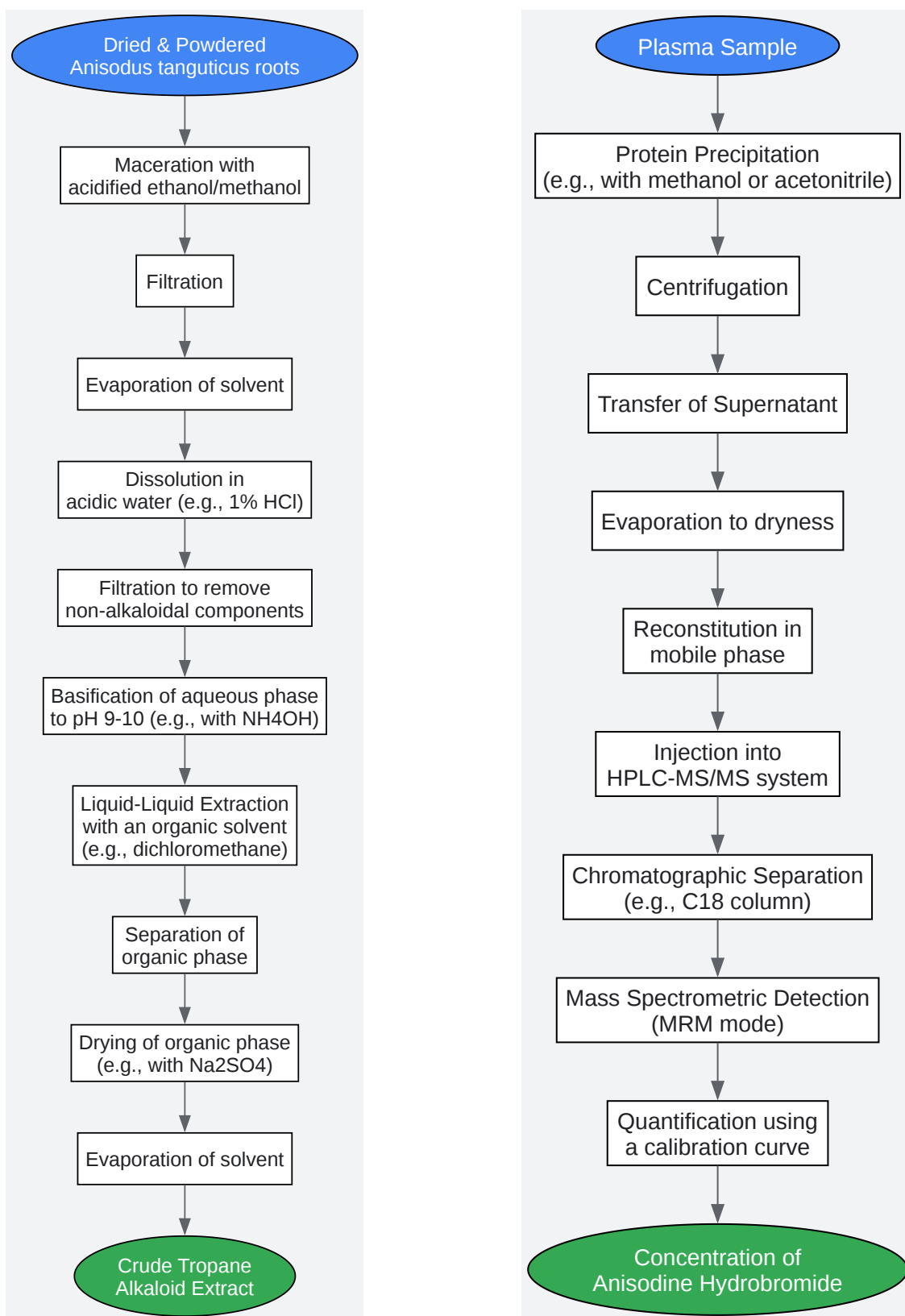
ERK1/2 signaling pathway activated by **Anisodine hydrobromide**.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of **Anisodine hydrobromide**.

Extraction and Purification of Tropane Alkaloids from *Anisodus tanguticus*

The following is a generalized acid-base extraction protocol for tropane alkaloids from plant material, which can be adapted for *Anisodus tanguticus*.



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